
(2-Ethoxy-4-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-4-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method is the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitroethoxybenzene is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2-Ethoxy-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (2-Ethoxy-4-nitrophenyl)acetic acid.
Reduction: (2-Ethoxy-4-aminophenyl)methanol.
Substitution: (2-Methoxy-4-nitrophenyl)methanol.
科学的研究の応用
(2-Ethoxy-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its functional groups that can undergo further chemical modifications.
作用機序
The mechanism of action of (2-Ethoxy-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methanol groups may also contribute to the compound’s solubility and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
(2-Methoxy-4-nitrophenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-Ethoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(2-Ethoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group offers increased lipophilicity compared to the methoxy group, potentially enhancing its interaction with hydrophobic biological targets. The nitro group provides a site for reduction reactions, leading to the formation of biologically active intermediates.
特性
CAS番号 |
10473-47-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
(2-ethoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 |
InChIキー |
LDIYSOPBNFWUIH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
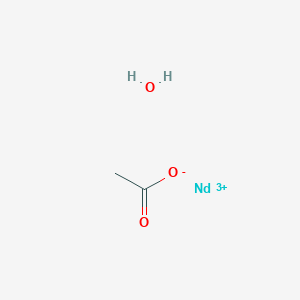
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
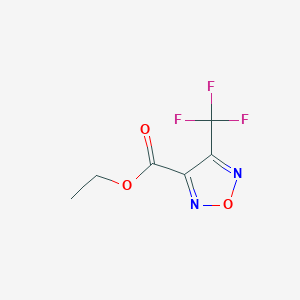
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)
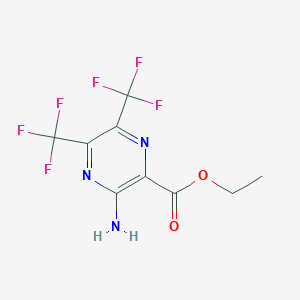
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
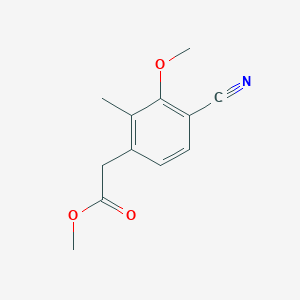

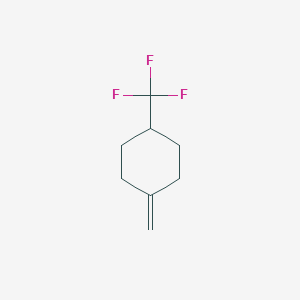

![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)

